molecular formula C8H14Cl2N2S2 B2485958 3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride CAS No. 2248347-49-9

3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride

Cat. No.: B2485958
CAS No.: 2248347-49-9
M. Wt: 273.23
InChI Key: MLVDBOKNJNRILV-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride is a chemical compound with the molecular formula C8H12N2S2.2HCl. It is characterized by the presence of a thiazole ring and a thiomorpholine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylthiazole with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: Shares the thiazole ring but lacks the thiomorpholine moiety.

    Thiomorpholine: Contains the thiomorpholine moiety but lacks the thiazole ring.

Uniqueness

3-(4-Methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride is unique due to the combination of the thiazole ring and thiomorpholine moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)thiomorpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2.2ClH/c1-6-4-12-8(10-6)7-5-11-3-2-9-7;;/h4,7,9H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVDBOKNJNRILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CSCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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